The Discovery and Development of Menin-MLL Inhibitors: A Technical Guide
The Discovery and Development of Menin-MLL Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the protein Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in a subset of aggressive acute leukemias, including those with MLL gene rearrangements (MLL-r) and mutations in the nucleophosmin 1 (NPM1) gene.[1][2][3] This protein-protein interaction (PPI) is essential for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of downstream target genes such as HOXA9 and MEIS1, which in turn drives leukemogenesis.[2][4] Consequently, the disruption of the Menin-MLL interaction has emerged as a promising therapeutic strategy for these high-risk leukemias.[1][2] This technical guide provides an in-depth overview of the discovery and development of Menin-MLL inhibitors, with a focus on key compounds and the experimental methodologies used in their evaluation.
The Menin-MLL Interaction Signaling Pathway
The Menin-MLL signaling axis is a key oncogenic driver in specific leukemia subtypes. MLL fusion proteins, resulting from chromosomal translocations, retain the N-terminal portion of MLL, which is responsible for binding to Menin.[1] This interaction is crucial for tethering the MLL fusion complex to target gene promoters, leading to increased histone methylation (H3K4me3) and transcriptional activation of leukemogenic genes like HOXA9 and MEIS1.[5] Menin-MLL inhibitors competitively bind to a pocket on Menin that is critical for the MLL interaction, thereby displacing the MLL fusion protein from chromatin.[6] This leads to the downregulation of HOXA9 and MEIS1 expression, inducing cell differentiation and apoptosis in leukemia cells.[4] A novel mechanism of action has also been proposed, where inhibitor binding promotes the ubiquitin-proteasome-mediated degradation of the Menin protein itself.[5]
Caption: Signaling pathway of the Menin-MLL interaction in leukemia and its inhibition.
Discovery and Potency of Menin-MLL Inhibitors
The discovery of small molecule inhibitors targeting the Menin-MLL interaction began with high-throughput screening (HTS) efforts.[1] These initial screens identified hit compounds that were subsequently optimized through structure-based drug design and medicinal chemistry to improve potency and drug-like properties. This has led to the development of several classes of potent Menin-MLL inhibitors, with some now in clinical trials.[7][8]
A notable compound is Menin-MLL inhibitor 31 (also referred to as compound 18) . There is conflicting information in the public domain regarding its potency. One source, a commercial vendor, reports a high potency with an IC50 of 4.6 nM, citing a review article. However, a primary research article focused on the discovery of related compounds states that compound 18 is significantly less potent, being more than 10-fold less active than a reference compound and exhibiting weak cell growth inhibitory activity.[9] For the purpose of this guide, we will present the data from the primary literature as it provides more detailed experimental context.
Below is a summary of the in vitro potency of selected Menin-MLL inhibitors.
| Compound Name | Target | Assay Type | IC50 (nM) | Reference |
| Menin-MLL inhibitor 31 (compound 18) | Menin-MLL Interaction | Fluorescence Polarization | >10-fold less potent than compound 10 (IC50 not specified) | [9] |
| MI-1 | Menin-MLL Interaction | Fluorescence Polarization | 1900 | [1] |
| MI-2-2 | Menin-MLL Interaction | Fluorescence Polarization | 46 | [6] |
| MI-503 | Menin-MLL Interaction | Fluorescence Polarization | ~15 | [10] |
| VTP50469 | Menin-MLL Interaction | Biochemical Assay | Ki of 0.104 | [10] |
| D0060-319 | Menin-MLL Interaction | Fluorescence Polarization | 7.46 | [3] |
Cellular and In Vivo Activity
The efficacy of Menin-MLL inhibitors has been demonstrated in various preclinical models, including leukemia cell lines and patient-derived xenografts (PDX). These inhibitors have been shown to selectively inhibit the proliferation of leukemia cells harboring MLL rearrangements or NPM1 mutations, while having minimal effects on cells without these genetic alterations.[3]
| Compound Name | Cell Line(s) | Assay Type | GI50/IC50 (nM) | In Vivo Model | Outcome | Reference |
| Menin-MLL inhibitor 31 (compound 18) | MV4;11, MOLM-13 | Cell Growth | Weak activity | Not Reported | Not Reported | [9] |
| MI-503 | MLL-rearranged cell lines | Cell Proliferation | 200-500 | Mouse models of MLL leukemia | Delayed leukemia progression | [11] |
| VTP50469 | MLL-rearranged cell lines | Cell Proliferation | Selective activity | PDX models of MLL-rearranged leukemia | Significant survival improvement | [10] |
| D0060-319 | MV4-11, MOLM-13 | Cell Proliferation | 4.0, 1.7 | MV4-11 and MOLM-13 xenograft models | Significant tumor growth inhibition and regression | [3] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This biochemical assay is a primary method for quantifying the inhibitory potency of compounds against the Menin-MLL interaction.
-
Principle: A fluorescently labeled peptide derived from the MLL protein (e.g., FITC-MBM1) is incubated with the Menin protein.[2] In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor displaces the labeled peptide, the smaller, free peptide tumbles more rapidly, leading to a decrease in the polarization signal. The IC50 value is determined by measuring this decrease across a range of inhibitor concentrations.
-
Protocol Outline:
-
Prepare a reaction mixture containing recombinant human Menin protein and a fluorescently labeled MLL peptide in an appropriate assay buffer.
-
Add serial dilutions of the test compound to the reaction mixture in a microplate.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Calculate the percent inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a Fluorescence Polarization (FP) assay.
Co-Immunoprecipitation (Co-IP) for Cellular Target Engagement
Co-IP is used to confirm that the inhibitor disrupts the Menin-MLL interaction within a cellular context.
-
Principle: Cells expressing both Menin and an MLL fusion protein are treated with the inhibitor. The cells are then lysed under conditions that preserve protein-protein interactions. An antibody specific to one of the proteins (e.g., MLL fusion protein) is used to pull down that protein and any associated proteins. The presence of the other protein (Menin) in the immunoprecipitated complex is then assessed by Western blotting. A reduction in the amount of co-precipitated Menin in inhibitor-treated cells compared to control cells indicates target engagement.
-
Protocol Outline:
-
Culture leukemia cells (e.g., MV4;11) and treat with the Menin-MLL inhibitor or a vehicle control.
-
Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
-
Incubate the lysates with an antibody against the "bait" protein (e.g., anti-MLL).
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against both the "bait" (MLL) and "prey" (Menin) proteins.
-
Caption: Workflow for a Co-Immunoprecipitation (Co-IP) experiment.
Mouse Xenograft Models for In Vivo Efficacy
Patient-derived or cell line-derived xenograft models are crucial for evaluating the in vivo anti-leukemic activity of Menin-MLL inhibitors.
-
Principle: Immunocompromised mice (e.g., NOD/SCID or NSG) are engrafted with human MLL-rearranged leukemia cells, either from a cell line or a patient sample. Once the leukemia is established, the mice are treated with the Menin-MLL inhibitor. The efficacy of the treatment is assessed by monitoring tumor burden, survival, and pharmacodynamic markers.
-
Protocol Outline:
-
Inject human MLL-rearranged leukemia cells (e.g., MV4-11) subcutaneously or intravenously into immunocompromised mice.
-
Monitor for leukemia engraftment by measuring tumor volume (for subcutaneous models) or by flow cytometry for human CD45+ cells in the peripheral blood (for disseminated models).
-
Once the disease is established, randomize the mice into treatment and control groups.
-
Administer the Menin-MLL inhibitor via an appropriate route (e.g., oral gavage) at a defined dose and schedule.
-
Monitor tumor growth, body weight, and overall health of the mice throughout the study.
-
At the end of the study, or when humane endpoints are reached, collect tissues for pharmacodynamic analysis (e.g., qRT-PCR for HOXA9 and MEIS1 expression in tumor tissue).
-
Analyze the data for statistical significance in tumor growth inhibition and survival benefit.
-
Conclusion
The development of Menin-MLL inhibitors represents a significant advancement in targeted therapy for a subset of acute leukemias with a historically poor prognosis. The continued discovery and optimization of these compounds, guided by a deep understanding of their mechanism of action and robust preclinical evaluation, hold great promise for improving patient outcomes. This technical guide provides a foundational understanding of the key principles and methodologies in this exciting field of drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the new molecules for menin inhibitors? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Razing the scaffolding: the elimination of non-catalytic functions of kinases through targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. IKAROS and MENIN Coordinate Therapeutically Actionable Leukaemogenic Gene Expression in MLL-r Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
